molecular formula C18H19BrN6O4 B2826781 (E)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 398997-50-7

(E)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2826781
CAS No.: 398997-50-7
M. Wt: 463.292
InChI Key: PABRJUUAHRWKMP-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a purine-2,6-dione derivative with a structurally intricate framework. Its core consists of a xanthine-like purine system substituted at the N7 position with an allyl group and at the N8 position with a hydrazinyl-linked benzylidene moiety. The allyl substituent at N7 introduces steric flexibility, which may influence binding interactions in biological targets, while the N3-methyl group is a common feature in purine derivatives, often associated with metabolic stability .

Properties

IUPAC Name

8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6O4/c1-5-6-25-13-15(23(2)18(28)24(3)16(13)27)21-17(25)22-20-9-10-7-11(19)14(26)12(8-10)29-4/h5,7-9,26H,1,6H2,2-4H3,(H,21,22)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABRJUUAHRWKMP-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=C(C(=C3)Br)O)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC(=C(C(=C3)Br)O)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a purine core with various substituents:

  • Purine Base : The core structure is a 1H-purine-2,6-dione.
  • Allyl Group : Positioned at the 7th carbon.
  • Hydrazine Derivative : A hydrazinyl moiety linked to a substituted benzylidene group at the 8th position.

This unique combination of functional groups suggests potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with purine structures can exhibit anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
  • Research Findings : In vitro assays have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, suggesting a potential role as an anticancer agent .

Antimicrobial Properties

The antimicrobial activity of purine derivatives has been well-documented:

  • Activity Spectrum : Research indicates that related compounds demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study on similar hydrazine-substituted purines revealed potent activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may exhibit similar effects .

Enzyme Inhibition

Enzyme inhibition is a critical aspect of many pharmacologically active compounds:

  • Target Enzymes : This compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Research Insights : Studies have shown that purine derivatives can inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds:

SubstituentEffect on Activity
Allyl groupEnhances lipophilicity and bioavailability
HydrazinylPotentially increases interaction with target enzymes
Bromo groupMay enhance antibacterial properties due to halogenation

The presence of specific substituents can significantly influence the compound's affinity for biological targets and its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 8-hydrazinylpurine-2,6-diones, with structural variations primarily at the N7 and benzylidene positions. Key analogues include:

Compound ID N7 Substituent Benzylidene Substituents Molecular Formula Notable Properties/Activities
Target Compound Allyl 3-Br, 4-OH, 5-OMe C₂₀H₂₀BrN₅O₄ Pending experimental data
CID 135615519 Phenethyl 5-Br, 2-OH C₂₂H₂₁BrN₆O₃ Predicted CCS: 214.4 Ų (M+H⁺)
Compound 7 (Ethyl derivative) Ethyl 5-Br, 2-OH C₂₀H₁₈BrN₅O₄ Higher hydrophobicity vs. allyl
8e (Isohexyl derivative) Benzyl N/A C₁₉H₂₄N₄O₄ Optimal activity in enzymatic assays
  • N7 Substituents : The allyl group in the target compound offers greater conformational flexibility compared to ethyl (CID 135615519) or phenethyl () substituents. This flexibility may enhance binding to hydrophobic pockets in kinase targets, though it could reduce metabolic stability relative to bulkier groups like phenethyl .
  • Benzylidene Modifications : The 3-bromo-4-hydroxy-5-methoxy pattern in the target compound contrasts with the 5-bromo-2-hydroxy configuration in CID 135615519 . The additional methoxy group at position 5 may improve solubility via hydrogen bonding, while the bromo group at position 3 could enhance halogen bonding in target interactions .

Physicochemical and Pharmacokinetic Properties

Predicted collision cross-section (CCS) values for CID 135615519 suggest moderate polarity (214.4 Ų for [M+H]⁺), comparable to the target compound’s expected profile .

Activity Cliffs and Similarity Principles

Despite structural similarities, minor substitutions can lead to significant property differences. Similarly, the isohexyl derivative (8e) in demonstrates that N3 alkyl chain length directly impacts bioactivity, with longer chains (e.g., isohexyl) optimizing inhibition . These observations align with cheminformatics principles where small structural changes create “activity cliffs,” particularly in logD (lipophilicity) and target affinity .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Nucleophilic substitution at the 8-position of a 1,3-dimethylxanthine scaffold, often using bromine or hydrazine derivatives .
  • Step 2 : Hydrazone formation via condensation of the hydrazinyl group with a carbonyl-containing aromatic aldehyde (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) under acidic or neutral conditions .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Key challenges include controlling stereoselectivity (E/Z isomerism) during hydrazone formation and minimizing side reactions at the purine core .

Q. How is structural confirmation performed post-synthesis?

A combination of spectral methods is used:

  • NMR : 1H/13C NMR to verify substituent positions and hydrazone geometry (e.g., coupling constants for E-configuration) .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of crystal packing and stereochemistry (using software like Mercury ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance hydrazone formation efficiency compared to protic solvents .
  • Catalyst Use : Acid catalysts (e.g., p-TsOH) accelerate condensation but may require neutralization to prevent purine core degradation .
  • Temperature Control : Reactions at 60–80°C balance kinetics and thermal stability of intermediates .
  • DoE (Design of Experiments) : Statistical modeling to identify critical parameters (e.g., molar ratios, pH) .

Q. What computational strategies predict biological activity and target interactions?

  • Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases) or receptors, focusing on the hydrazone moiety’s role in hydrogen bonding .
  • QSAR Models : Correlate substituent effects (e.g., bromine vs. methoxy groups) with bioactivity trends .
  • ADMET Prediction : Software like SwissADME evaluates drug-likeness, highlighting potential bioavailability issues due to high logP values (~3.5) .

Q. How can contradictions in reported biological data be resolved?

Discrepancies often arise from:

  • Substituent Variability : The 3-bromo group may enhance cytotoxicity compared to ethoxy analogs, as seen in related purine derivatives .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC50 values .
  • Dose-Response Validation : Re-evaluate activity using standardized protocols (e.g., MTT assays with triplicate replicates) .

Q. What techniques elucidate the compound’s interaction mechanisms with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to purified proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
  • Cryo-EM/X-ray Crystallography : Resolves 3D structures of compound-enzyme complexes (e.g., with topoisomerase II) .

Methodological Notes

  • Stereochemical Purity : Monitor E/Z isomer ratios using HPLC with chiral columns .
  • Biological Replicates : Use ≥3 independent experiments to ensure statistical validity .
  • Computational Validation : Cross-check docking results with molecular dynamics simulations (≥100 ns trajectories) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.